ethyl 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a thieno[3,2-e]pyridine core, which is fused with a cycloheptane ring, and it also contains an ethyl ester group
Preparation Methods
The synthesis of ethyl 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-e]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, and a carbonyl compound under acidic or basic conditions .
The next step involves the introduction of the cycloheptane ring, which can be accomplished through a series of cyclization and ring-expansion reactions. The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
Ethyl 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro substituents.
Scientific Research Applications
Ethyl 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Materials Science: The compound’s heterocyclic structure can be exploited in the development of new materials with specific electronic or optical properties. It can be used in the synthesis of organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The compound’s effects on cellular pathways can result in various biological outcomes, such as cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Ethyl 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Thieno[3,2-e]pyridine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Cycloheptane-Containing Compounds: Compounds with a cycloheptane ring can exhibit similar steric and electronic effects, influencing their reactivity and interactions with biological targets.
Ethyl Ester Derivatives: The presence of an ethyl ester group can affect the compound’s solubility and stability, making it distinct from other ester derivatives.
Properties
Molecular Formula |
C21H21ClN2O2S |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 6-amino-8-(4-chlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxylate |
InChI |
InChI=1S/C21H21ClN2O2S/c1-2-26-21(25)19-18(23)17-16(12-8-10-13(22)11-9-12)14-6-4-3-5-7-15(14)24-20(17)27-19/h8-11H,2-7,23H2,1H3 |
InChI Key |
TXTKJWQZQAWBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C3=C(CCCCC3)N=C2S1)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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